3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-d]pyrimidines This compound is characterized by its unique structure, which includes a fused isoxazole and pyrimidine ring system, with a methyl group and a 4-methylpiperazino substituent
Mechanism of Action
Target of Action
The primary target of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is the human vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is essential in various physiological and pathological conditions, including cancer .
Mode of Action
This compound: interacts with its target, VEGFR-2, by binding to its active site . This binding inhibits the receptor’s activity, leading to a decrease in angiogenesis . The compound’s interaction with VEGFR-2 has been confirmed through molecular docking studies .
Biochemical Pathways
By inhibiting VEGFR-2, This compound affects the VEGF signaling pathway . This pathway is crucial for angiogenesis, and its inhibition can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
The ADME properties (Administration, Distribution, Metabolism, and Excretion) of This compound have been predicted in silico . These properties are crucial for determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of This compound ’s action include cytotoxic activity against various human cancer cell lines . It also has P-glycoprotein-inhibitory ability and pro-apoptotic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine typically involves the following steps:
-
Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Construction of the Pyrimidine Ring: : The pyrimidine ring is then constructed by reacting the isoxazole intermediate with appropriate reagents, such as guanidine or amidines, under acidic or basic conditions. This step may require elevated temperatures to facilitate ring closure.
-
Introduction of the Piperazine Moiety: : The final step involves the introduction of the 4-methylpiperazino group. This can be achieved through nucleophilic substitution reactions, where the isoxazolo[5,4-d]pyrimidine intermediate is reacted with 4-methylpiperazine under suitable conditions, such as in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted isoxazolo[5,4-d]pyrimidine derivatives.
Scientific Research Applications
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
-
Biological Research: : It is used as a tool compound in biological assays to study cellular pathways and molecular interactions.
-
Chemical Biology: : The compound serves as a probe to investigate the mechanisms of action of various biological targets.
-
Industrial Applications: : It is explored for its potential use in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine
- 3-Methyl-4-(4-ethylpiperazino)isoxazolo[5,4-d]pyrimidine
- 3-Methyl-4-(4-methylpiperazino)isoxazolo[4,5-d]pyrimidine
Uniqueness
3-Methyl-4-(4-methylpiperazino)isoxazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of both isoxazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-methyl-4-(4-methylpiperazin-1-yl)-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-8-9-10(12-7-13-11(9)17-14-8)16-5-3-15(2)4-6-16/h7H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKHHEIPFSJCAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.